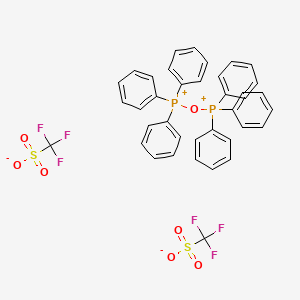
6-bromo-1,1-difluoro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of bromine and fluorine atoms attached to the indene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,1-difluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method involves the reaction of 1,1-difluoro-2,3-dihydro-1H-indene with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position on the indene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted indene derivatives with various functional groups.
Oxidation Reactions: Oxidized products such as indene oxides or ketones.
Reduction Reactions: Reduced indene derivatives with hydrogenated bonds.
Aplicaciones Científicas De Investigación
6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-1,1-difluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2,3-dihydro-1H-indene
- 1,1-Difluoro-2,3-dihydro-1H-indene
- 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene-1-carboxylic acid
Uniqueness
This compound is unique due to the simultaneous presence of bromine and fluorine atoms on the indene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound for various applications.
Propiedades
Número CAS |
1782509-24-3 |
|---|---|
Fórmula molecular |
C9H7BrF2 |
Peso molecular |
233.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




